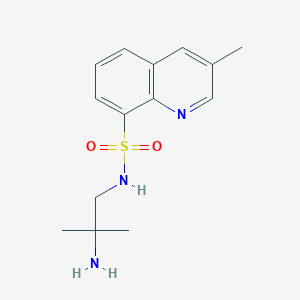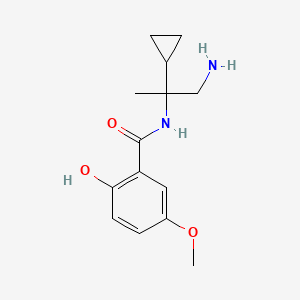
N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide, also known as AMQ-8, is a small molecule compound that has been extensively studied for its potential therapeutic applications. The compound is synthesized through a multistep process and has been found to exhibit a range of biochemical and physiological effects. In
科学研究应用
N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. In particular, N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide has been found to have neuroprotective effects and may have potential applications in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
作用机制
The mechanism of action of N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer cell growth. N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide has been found to inhibit the NF-κB pathway, which plays a key role in inflammation and cancer development. Additionally, N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to have antioxidant properties, which may help protect against oxidative stress and cell damage. Additionally, N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide has been found to inhibit the production of pro-inflammatory cytokines, which may help reduce inflammation and inflammation-related diseases. N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide has also been shown to induce apoptosis in cancer cells, which may help inhibit cancer growth.
实验室实验的优点和局限性
N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide is a readily available compound that can be synthesized in high yield and purity. This makes it a useful tool for researchers studying the compound's potential therapeutic applications. However, there are also limitations to using N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide in lab experiments. For example, the compound may have off-target effects that could complicate data interpretation. Additionally, the compound's mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
未来方向
There are many potential future directions for research on N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide. One area of focus could be on understanding the compound's mechanism of action in more detail. This could involve studying the compound's effects on specific signaling pathways and identifying potential targets for therapeutic intervention. Additionally, future research could focus on developing new analogs of N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide with improved efficacy and selectivity. Finally, there is potential for research on the compound's potential applications in the treatment of neurological disorders, such as Alzheimer's and Parkinson's disease.
合成方法
The synthesis of N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide involves a multistep process that begins with the reaction of 3-methylquinoline with chlorosulfonic acid to form 3-methylquinoline-8-sulfonic acid. The sulfonic acid is then reacted with 2-amino-2-methylpropanol to form the final product, N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide. The synthesis method has been optimized for high yield and purity, making N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide a readily available compound for research purposes.
属性
IUPAC Name |
N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-10-7-11-5-4-6-12(13(11)16-8-10)20(18,19)17-9-14(2,3)15/h4-8,17H,9,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQZYEZBSYFPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)S(=O)(=O)NCC(C)(C)N)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[1-(dimethylamino)cyclopentyl]methyl]-1H-indazole-3-carboxamide](/img/structure/B6646360.png)

![2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid](/img/structure/B6646371.png)
![2-[(4-Acetyl-1-methylpyrrole-2-carbonyl)amino]-2-thiophen-2-ylacetic acid](/img/structure/B6646375.png)
![4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid](/img/structure/B6646381.png)
![4-[[2-(4-Chlorophenyl)acetyl]amino]oxane-4-carboxylic acid](/img/structure/B6646386.png)
![4-amino-N-[1-(2,4-dimethylphenyl)ethyl]oxane-4-carboxamide](/img/structure/B6646387.png)
![5-(Bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-2-bromobenzoic acid](/img/structure/B6646394.png)




